molecular formula C12H15NO3 B8571465 5-Methoxy-2-(2-methoxy-ethyl)-2,3-dihydro-isoindol-1-one

5-Methoxy-2-(2-methoxy-ethyl)-2,3-dihydro-isoindol-1-one

Cat. No. B8571465
M. Wt: 221.25 g/mol
InChI Key: HSPOVXQWOXOHIR-UHFFFAOYSA-N
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Patent
US06846832B2

Procedure details

A mixture of 5-methoxy-2-(2-methoxy-ethyl)-2,3-dihydro-isoindol-1-one (150 mg, 0.68 mmol) and boron tribromide (1 M in CH2Cl2, 1.4 mL, 1.36 mmol) in CH2Cl2 (8 mL) at −78° C. was stirred for 16 h at RT. The mixture was then cooled to −78° C. and MeOH (25 mL) was added. After 1 h at −78° C. the mixture was evaporated and the residue purified by chromatography (SiO2, CH2Cl2:2N NH3-MeOH 98:2 to 90:10) to afford the title product (42 mg, 32%) as a light orange solid. MS m/e=193.3 (M+).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Yield
32%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[N:7]([CH2:13][CH2:14][O:15]C)[CH2:6]2.B(Br)(Br)Br.CO>C(Cl)Cl>[OH:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[N:7]([CH2:13][CH2:14][OH:15])[CH2:6]2

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
COC=1C=C2CN(C(C2=CC1)=O)CCOC
Name
Quantity
1.4 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
8 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 16 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to −78° C.
CUSTOM
Type
CUSTOM
Details
After 1 h at −78° C. the mixture was evaporated
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography (SiO2, CH2Cl2:2N NH3-MeOH 98:2 to 90:10)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OC=1C=C2CN(C(C2=CC1)=O)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 42 mg
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.